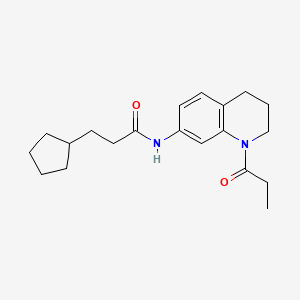
3-cyclopentyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, a propanoyl group, and a tetrahydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.
Introduction of the Propanoyl Group: The propanoyl group is introduced through an acylation reaction, typically using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a substitution reaction, often using cyclopentyl bromide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE: This compound is structurally similar but differs in the position of the propanoyl group.
3-CYCLOPENTYL-N-[(1S)-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL]PROPANAMIDE: Another similar compound with a naphthalene ring instead of a quinoline ring.
Uniqueness
3-CYCLOPENTYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-cyclopentyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C20H28N2O2/c1-2-20(24)22-13-5-8-16-10-11-17(14-18(16)22)21-19(23)12-9-15-6-3-4-7-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
MEAJIRPUVDXKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262181.png)

![N-[4-(benzyloxy)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262190.png)
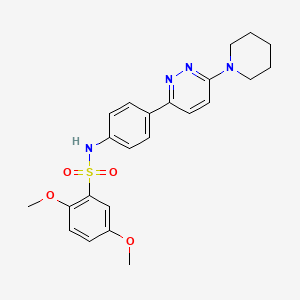
![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262200.png)
![N-(4-fluorophenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11262201.png)
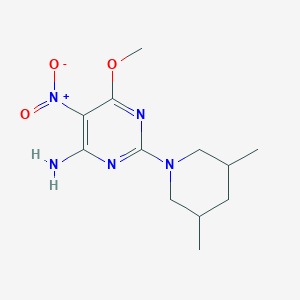
![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B11262208.png)
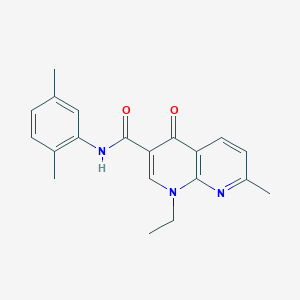
![1-(4-methoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262237.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11262238.png)

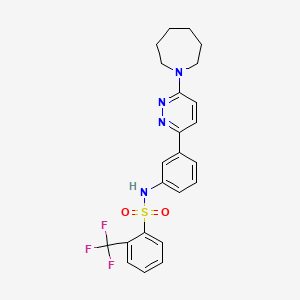
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B11262280.png)
